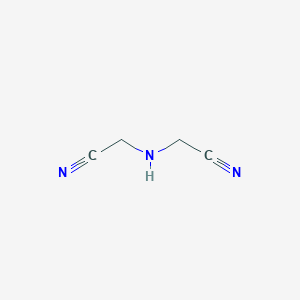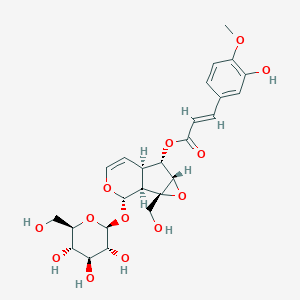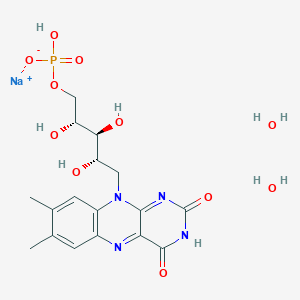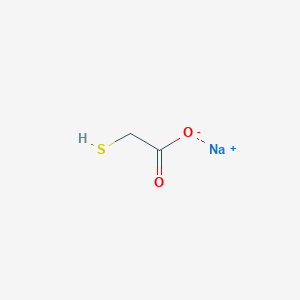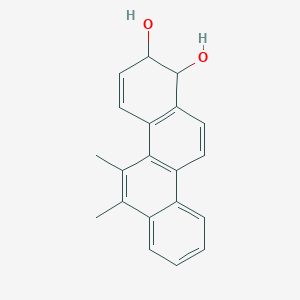
FPH1
概要
科学的研究の応用
FPH1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the functional proliferation of hepatocytes and to explore new synthetic routes for similar compounds.
Medicine: Potential therapeutic applications in liver diseases and conditions requiring hepatocyte transplantation or regeneration.
Industry: Used in the development of liver models for drug testing and toxicity studies.
作用機序
FPH1は、ヒト初代肝細胞の機能的増殖を促進することによってその効果を発揮します。それは、用量依存的な方法で有糸分裂を誘導することにより、肝細胞の数を増加させ、その活性を高めます。 この化合物は、誘導多能性幹細胞を肝細胞様細胞に分化させることも促進し、それによってアルブミン分泌のレベルを増加させ、シトクロムP450活性を高めながら、アルファフェトプロテイン分泌を減少させます .
類似の化合物との比較
類似の化合物
FH1(BRD-K4477): 肝細胞増殖を促進する別の低分子ですが、有効性と特異性が異なります。
HGF(肝細胞増殖因子): 肝細胞増殖を促進する天然の成長因子ですが、より複雑で生産コストが高いです.
This compoundの独自性
This compoundは、ドナーソースに依存することなく、肝細胞の機能的増殖を促進する能力において独自です。 それは遺伝的に多様なヒト肝細胞ソースにわたって有効であるため、肝臓研究と再生医療における汎用性の高いツールです .
生化学分析
Biochemical Properties
FPH1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to promote albumin secretion during the differentiation of iPS cells into hepatocytes . Moreover, treatment with this compound also results in the increase of CYP3A4 levels and the decrease of AFP secretion .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce a significant increase in hepatocyte nuclei count and/or elevate the number of nuclei undergoing mitosis in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
準備方法
合成経路と反応条件
FPH1の合成は、コア構造の調製から始まり、さまざまな官能基の導入が続く、複数段階の工程を伴います。詳細な合成経路は機密情報ですが、一般的に有機溶媒と試薬を制御された条件下で使用することが含まれます。 This compoundのジメチルスルホキシド(DMSO)への溶解度は10ミリモルを超えており、さまざまな実験設定での使用を容易にします .
工業生産方法
This compoundの工業生産は、通常、有機溶媒と試薬の取り扱いに必要な設備を備えた専門の研究所で行われます。このプロセスには、研究室で使用される合成経路のスケールアップが含まれ、化合物が十分な量で高純度に生成されるようにします。 この化合物は通常、安定性を維持するために-20℃で保管されます .
化学反応の分析
反応の種類
FPH1は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは特定の条件下で酸化されて、酸化された誘導体になります。
還元: この化合物は還元反応を起こすこともでき、還元された生成物を生成します。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は官能基が変化した酸化された誘導体を生成する可能性がありますが、還元は化合物のより単純な還元された形態を生成する可能性があります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: 肝細胞の機能的増殖を研究し、同様の化合物の新しい合成経路を探求するためのツールとして使用されます。
生物学: 誘導多能性幹細胞を肝細胞様細胞に分化させる上で重要な役割を果たし、肝臓研究と再生医療に役立ちます.
医学: 肝臓病および肝細胞移植または再生を必要とする状態における潜在的な治療応用。
類似化合物との比較
Similar Compounds
FH1 (BRD-K4477): Another small molecule that promotes hepatocyte proliferation but with different efficacy and specificity.
HGF (Hepatocyte Growth Factor): A naturally occurring growth factor that promotes hepatocyte proliferation but is more complex and costly to produce.
Uniqueness of FPH1
This compound is unique in its ability to promote the functional proliferation of hepatocytes without being dependent on the donor source. It is effective across genetically diverse human hepatocyte sources, making it a versatile tool in liver research and regenerative medicine .
特性
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O3S/c1-10-6-7-11(17)8-14(10)21(25(2,23)24)9-15(22)20-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOBCCBUTHNTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708219-39-0 | |
| Record name | 708219-39-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


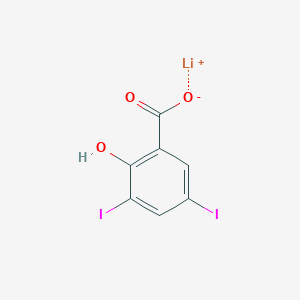


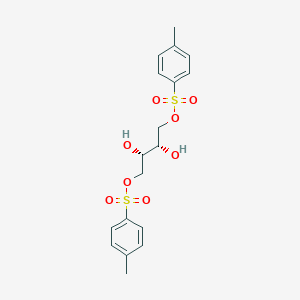
![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)

